molecular formula C19H18ClN3O2 B7690353 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethylphenyl)propanamide

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethylphenyl)propanamide

Cat. No. B7690353
M. Wt: 355.8 g/mol
InChI Key: KXTWPKGWQULWNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethylphenyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CP 47,497, which is a synthetic cannabinoid that binds to the CB1 receptor in the brain.

Mechanism of Action

CP 47,497 binds to the CB1 receptor in the brain, which is a G protein-coupled receptor that is responsible for the psychoactive effects of cannabinoids. When CP 47,497 binds to the CB1 receptor, it activates the G protein signaling pathway, which leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of cannabinoids.
Biochemical and physiological effects:
CP 47,497 has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to increase appetite, reduce pain, decrease anxiety, and produce a feeling of euphoria. CP 47,497 has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using CP 47,497 in lab experiments is its high affinity for the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. However, one limitation of using CP 47,497 is its potential for abuse and addiction, which makes it difficult to use in animal studies. Additionally, the psychoactive effects of CP 47,497 can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on CP 47,497. One area of research is the development of new drugs that target the endocannabinoid system for the treatment of various diseases such as pain, anxiety, and addiction. Another area of research is the development of new methods for studying the endocannabinoid system, such as the use of optogenetics to selectively activate CB1 receptors in specific brain regions. Finally, there is a need for further studies on the long-term effects of CP 47,497 on the brain and behavior.

Synthesis Methods

The synthesis of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethylphenyl)propanamide involves the reaction of 4-chlorobenzyl cyanide with ethyl 2-bromo-2-methylpropanoate in the presence of a base to form an ester intermediate. The intermediate is then treated with hydroxylamine hydrochloride and triethylamine to form the oxadiazole ring. The final step involves the deprotection of the ester group to form the desired compound.

Scientific Research Applications

CP 47,497 has been widely used in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes. This compound has been shown to have a high affinity for the CB1 receptor in the brain, which is responsible for the psychoactive effects of cannabinoids. CP 47,497 has been used to study the effects of cannabinoids on appetite, pain, anxiety, and addiction.

properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-2-13-5-3-4-6-16(13)21-17(24)11-12-18-22-19(23-25-18)14-7-9-15(20)10-8-14/h3-10H,2,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTWPKGWQULWNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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